molecular formula C17H16N2O3 B5732167 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No. B5732167
M. Wt: 296.32 g/mol
InChI Key: ORDHEXKKSSOYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, also known as MPP, is a synthetic compound that has been used extensively in scientific research. MPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Mechanism of Action

5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol inhibits COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have a neuroprotective effect in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has some limitations for lab experiments. It is a synthetic compound, which means that its effects may not be the same as those of natural compounds. Also, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has not been extensively tested in humans, which means that its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. One direction is to study the safety and efficacy of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in humans. Another direction is to study the potential of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the development of new COX-2 inhibitors based on the structure of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol could lead to the discovery of more potent and selective inhibitors with fewer side effects.

Synthesis Methods

The synthesis of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves the reaction of 4-methoxyphenylhydrazine with 5-bromo-2-hydroxybenzaldehyde, followed by the reaction of the resulting product with 3,5-dimethyl-1H-pyrazole. The final product is obtained by methylation of the phenolic hydroxyl group using methyl iodide.

Scientific Research Applications

5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been used extensively in scientific research to study the role of COX-2 in various physiological and pathological processes. COX-2 is upregulated in response to inflammation, and its inhibition has been shown to reduce inflammation and pain. 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been used to study the role of COX-2 in cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

5-methoxy-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-16(19-18-15)14-8-7-13(22-2)9-17(14)20/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDHEXKKSSOYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

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